Home > Products > Screening Compounds P115830 > Anhydro Vinblastine-d3 Disulfate Salt
Anhydro Vinblastine-d3 Disulfate Salt - 1219117-51-7

Anhydro Vinblastine-d3 Disulfate Salt

Catalog Number: EVT-1442059
CAS Number: 1219117-51-7
Molecular Formula: C46H56N4O8
Molecular Weight: 795.992
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anhydro Vinblastine-d3 Disulfate Salt is a derivative of the vinca alkaloid vinblastine, which is known for its significant role in cancer treatment due to its antitumor properties. This compound is part of a broader class of vinca alkaloids that are utilized in chemotherapy. Anhydro Vinblastine-d3 Disulfate Salt is characterized by its unique molecular structure and its ability to interact with cellular components, particularly microtubules, which are essential for cell division.

Source

Vinca alkaloids, including vinblastine, are naturally derived from the periwinkle plant (Catharanthus roseus). The synthesis of Anhydro Vinblastine-d3 Disulfate Salt involves chemical modifications to vinblastine, enhancing its pharmacological properties and potentially reducing side effects associated with traditional vinblastine therapy.

Classification

Anhydro Vinblastine-d3 Disulfate Salt falls under the classification of alkaloids, specifically vinca alkaloids. These compounds are known for their complex structures and biological activities, primarily their ability to inhibit mitosis by disrupting microtubule dynamics.

Synthesis Analysis

Methods

The synthesis of Anhydro Vinblastine-d3 Disulfate Salt typically involves several steps:

  1. Starting Material: The synthesis begins with vinblastine as the primary precursor.
  2. Chemical Modification: Key modifications include the introduction of deuterium at specific positions on the vinblastine molecule to form Anhydro Vinblastine-d3. This can be achieved through various organic synthesis techniques, such as halogenation and palladium-catalyzed coupling reactions.
  3. Formation of Disulfate Salt: The final step involves converting the modified vinblastine into its disulfate salt form, which enhances solubility and stability.

Technical Details

Molecular Structure Analysis

Structure

Anhydro Vinblastine-d3 Disulfate Salt has a complex molecular structure characterized by multiple rings and functional groups. The key features include:

  • Molecular Formula: C₃₃H₃₈N₄O₁₄S₂
  • Molecular Weight: Approximately 740.8 g/mol
  • Structural Characteristics: The compound retains the core structure of vinblastine but includes modifications that enhance its binding affinity to target proteins.

Data

The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

Anhydro Vinblastine-d3 Disulfate Salt participates in various chemical reactions that are crucial for its biological activity:

  1. Binding to Tubulin: The primary reaction involves binding to tubulin dimers, inhibiting their polymerization into microtubules.
  2. Stabilization/Destabilization: At low concentrations, it stabilizes microtubule plus ends while destabilizing minus ends during mitosis, impacting cell division.

Technical Details

The interactions with tubulin can be quantitatively assessed using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), which measure binding affinities and kinetics.

Mechanism of Action

Process

Anhydro Vinblastine-d3 Disulfate Salt exerts its pharmacological effects primarily through:

  • Inhibition of Microtubule Dynamics: By binding to tubulin, it prevents the normal assembly and disassembly of microtubules necessary for mitosis.
  • Induction of Apoptosis: The disruption of microtubule function leads to cell cycle arrest and ultimately apoptosis in cancer cells.

Data

Research indicates that vinca alkaloids like Anhydro Vinblastine-d3 exhibit significant binding affinities for tubulin, with dissociation constants in the nanomolar range, highlighting their potency as antitumor agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents, which is enhanced in its disulfate salt form.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels due to its ionic nature as a disulfate salt.

Relevant analyses often include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to understand thermal stability and decomposition patterns.

Applications

Scientific Uses

Anhydro Vinblastine-d3 Disulfate Salt is primarily utilized in cancer research and treatment due to its ability to inhibit cell division:

  • Chemotherapy Agent: Used in various cancer treatment regimens due to its efficacy against several types of tumors.
  • Research Tool: Employed in studies investigating microtubule dynamics and cellular processes related to cancer biology.

The ongoing research into derivatives like Anhydro Vinblastine-d3 aims to improve therapeutic outcomes while minimizing adverse effects associated with traditional vinca alkaloids.

Introduction to Anhydro Vinblastine-d3 Disulfate Salt

Historical Context of Vinca Alkaloids in Oncology Research

Vinca alkaloids represent one of oncology's most significant phytochemical discoveries, originating from the Madagascar periwinkle plant (Catharanthus roseus). These microtubule-targeting agents revolutionized cancer chemotherapy following their identification in the 1950s. Vinblastine and vincristine emerged as first-generation compounds with established efficacy against hematological malignancies and solid tumors. Their mechanism involves binding to tubulin dimers, inhibiting microtubule assembly, and arresting cell division at metaphase—an antimitotic effect that remains clinically valuable [3] [9].

The development of second-generation derivatives like vinorelbine and third-generation compounds such as vinflunine addressed limitations of early vinca alkaloids, including dose-limiting neurotoxicity and drug resistance. Anhydrovinblastine occupies a unique position in this evolutionary timeline as a semisynthetic intermediate between vinblastine and newer derivatives. Unlike natural vinca alkaloids extracted from limited plant sources, anhydrovinblastine became accessible through chemical synthesis, representing an important step toward sustainable production [9]. Preclinical studies established its broad-spectrum anticancer activity, laying the foundation for deuterated analog development.

Table 1: Evolution of Vinca Alkaloid Therapeutics

GenerationRepresentative CompoundsKey Advancements
FirstVinblastine, VincristineNatural plant isolates; foundational antimitotic activity
SecondVinorelbineSemisynthetic; reduced neurotoxicity
ThirdVinflunineFully synthetic; enhanced tubulin binding
ExperimentalAnhydrovinblastine-d3Deuterated analog; improved metabolic stability

Structural and Functional Significance of Deuterated Vinblastine Derivatives

Anhydro Vinblastine-d3 Disulfate Salt (C46H57D3N4O16S2) incorporates three deuterium atoms at specific molecular positions—a strategic modification that significantly alters its pharmacokinetic profile without changing its primary mechanism of action. Deuterium, a stable hydrogen isotope with twice the atomic mass, forms stronger carbon bonds (C-D vs C-H), potentially reducing the rate of metabolic transformations catalyzed by cytochrome P450 enzymes. This deuterium kinetic isotope effect (DKIE) aims to preserve the active molecular structure during systemic circulation, extending half-life and bioavailability [1] [5].

The disulfate salt form enhances water solubility, addressing a critical limitation of many hydrophobic anticancer compounds. With a molecular weight of 992.13 g/mol, this deuterated derivative maintains the core structural elements essential for tubulin interaction: the catharanthine and vindoline moieties bridged by a carbon-carbon linkage. The strategic deuteration occurs at positions influencing metabolic vulnerability while preserving the tertiary structure required for binding at the vinca domain of β-tubulin [1] [5] [6]. Research indicates that such structural refinements can significantly enhance cytotoxic potential while potentially mitigating off-target effects associated with rapid metabolism into toxic intermediates.

Table 2: Molecular Specifications of Anhydro Vinblastine-d3 Disulfate Salt

PropertySpecificationFunctional Significance
Molecular FormulaC46H57D3N4O16S2Deuterium positioning at metabolically vulnerable sites
Molecular Weight992.13 g/molOptimal size for membrane permeability and tubulin interaction
Salt FormDisulfateEnhanced aqueous solubility for pharmaceutical processing
Chemical StructureDeuterated vinca alkaloidPreserved tubulin-binding domains with modified metabolic stability

Role of Anhydro Vinblastine-d3 Disulfate Salt in Modern Antineoplastic Drug Development

In contemporary oncology research, Anhydro Vinblastine-d3 Disulfate Salt bridges phytochemical discovery and rational drug design. Its development exemplifies two key strategies in modern antineoplastic development: deuteriation for metabolic optimization and molecular stabilization through salt formation. Preclinical studies demonstrate significant cytotoxic potential against diverse human cancer cell lines, with particular efficacy against H460 non-small cell lung carcinoma xenografts in murine models [1] [5]. This positions it as a promising candidate for overcoming resistance mechanisms observed in conventional vinca alkaloid therapy.

The compound's relevance extends to targeted drug delivery systems. Its improved metabolic stability makes it suitable for incorporation into nanoparticle carriers and liposomal formulations, potentially enhancing tumor-specific accumulation. Additionally, as a deuterated chemical probe, it facilitates advanced pharmacokinetic studies of vinca alkaloid metabolism using mass spectrometry—the deuterium atoms create distinctive spectral signatures that allow researchers to track the parent compound and metabolites with high sensitivity [3] [6].

Phase I clinical data for non-deuterated anhydrovinblastine (administered every 3 weeks to patients with refractory solid tumors) established a maximum tolerated dose of 21 mg/m², with stable disease observed in metastatic non-small cell lung cancer and sarcoma patients [4]. These findings provide a clinical foundation for evaluating the deuterated analog, which potentially offers enhanced exposure and reduced dosing frequency. Current research explores its integration with complementary therapeutic approaches, including:

  • Combination regimens with DNA-damaging agents exploiting microtubule disruption
  • Nanocarrier systems utilizing its disulfate salt properties for improved tumor targeting
  • Biomarker-driven applications in tumors with specific β-tubulin isotype expression

Table 3: Clinical Trial Parameters for Anhydrovinblastine (Non-deuterated)

ParameterFindingsImplications for Deuterated Analog
Recommended Phase II Dose21 mg/m²Baseline for deuterated analog dosing
Dose-Limiting ToxicitiesConstipation, neutropenia, nausea/vomitingPotential mitigation through improved metabolic stability
Pharmacokinetic ProfileLinear kinetics; clearance 26.4 L/h/m²; t½=18hDeuterated form may exhibit reduced clearance
Observed ActivityStable disease in NSCLC and sarcomaIndications for deuterated analog development [4]

As the pharmaceutical pipeline increasingly features deuterated drugs (e.g., deutetrabenazine), Anhydro Vinblastine-d3 Disulfate Salt represents oncology's parallel innovation. Its ongoing evaluation addresses critical challenges in cytotoxic therapy: extending therapeutic half-life, reducing interpatient variability, and potentially expanding the therapeutic window of vinca alkaloid-based treatments—particularly for refractory solid tumors where treatment options remain limited [3] [6] [9].

Properties

CAS Number

1219117-51-7

Product Name

Anhydro Vinblastine-d3 Disulfate Salt

IUPAC Name

methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C46H56N4O8

Molecular Weight

795.992

InChI

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38+,39?,40+,43+,44+,45-,46-/m0/s1/i6D3

InChI Key

FFRFGVHNKJYNOV-CUTVHYCUSA-N

SMILES

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Synonyms

3’,4’-Didehydro-4’-deoxyvincaleukoblastine-d3 Disulfate Salt; (+)-Anhydrovinblastine-d3 Disulfate Salt; 3’,4’-Anhydrovinblastine-d3 Disulfate Salt; 3’,4’-Dehydroisoleurosine-d3 Disulfate Salt; 3’,4’-Dehydrovinblastine_x000B_-d3 Disulfate Salt; 3’,4’-Didehy

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.